molecular formula C14H13N2NaO5S2 B1670278 Desacetylcephalothin sodium CAS No. 5547-29-5

Desacetylcephalothin sodium

Cat. No. B1670278
CAS RN: 5547-29-5
M. Wt: 376.4 g/mol
InChI Key: UBZLUULXMJGRPG-UHFFFAOYSA-M
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Description

Desacetylcephalothin sodium is an impurity in the synthesis of Cefalonium and an analog of Cephalothin, a first-generation cephalosporin antibiotic . It is semi-synthetic and has great activity against Gram-positive microorganisms .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Desacetylcephalothin sodium (Dacet), focusing on six unique fields:

Antibacterial Activity Studies

Desacetylcephalothin sodium is a metabolite of cephalothin, a first-generation cephalosporin antibiotic. It is often studied for its antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus. Research has shown that while it has less antibacterial activity compared to cephalothin, it still plays a crucial role in understanding the pharmacokinetics and dynamics of cephalosporins .

Pharmacokinetics and Drug Metabolism

The study of Desacetylcephalothin sodium is essential in pharmacokinetics to understand how cephalothin is metabolized in the body. It helps in determining the drug’s absorption, distribution, metabolism, and excretion (ADME) profiles. This information is vital for optimizing dosing regimens and improving therapeutic efficacy .

Cerebrospinal Fluid Penetration

Desacetylcephalothin sodium has been studied for its ability to penetrate the cerebrospinal fluid (CSF). This is particularly important in the treatment of bacterial meningitis, where effective drug penetration into the CSF is crucial. Studies have shown that Desacetylcephalothin sodium penetrates the CSF more efficiently than cephalothin, which has implications for its use in treating central nervous system infections .

Green Analytical Chemistry

In the field of analytical chemistry, Desacetylcephalothin sodium is used to develop and optimize green analytical methods. These methods aim to reduce the use of toxic solvents and minimize environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and microbiological assays are employed to quantify Desacetylcephalothin sodium in various matrices, including pharmaceuticals, blood, and urine .

Therapeutic Efficacy in Experimental Models

Desacetylcephalothin sodium is used in experimental models to evaluate its therapeutic efficacy. For instance, in animal models of pneumococcal meningitis, it helps researchers understand the drug’s performance and potential shortcomings in treating bacterial infections. These studies are crucial for developing more effective treatment protocols .

Resistance Mechanism Studies

Research on Desacetylcephalothin sodium also focuses on understanding bacterial resistance mechanisms. By studying how bacteria respond to this compound, scientists can gain insights into resistance patterns and develop strategies to overcome them. This is particularly important in the context of rising antibiotic resistance .

Mechanism of Action

The mechanism of action of Cephalothin, a related compound, is related to the inhibition of cell wall synthesis of microorganisms. This happens because of the binding to penicillin-binding proteins (PBPs), responsible for the union of peptidoglycan units .

Safety and Hazards

The safety data sheet for Desacetylcephalothin sodium suggests that if inhaled, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately .

properties

IUPAC Name

sodium;(6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S2.Na/c17-5-7-6-23-13-10(12(19)16(13)11(7)14(20)21)15-9(18)4-8-2-1-3-22-8;/h1-3,10,13,17H,4-6H2,(H,15,18)(H,20,21);/q;+1/p-1/t10-,13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZLUULXMJGRPG-HTMVYDOJSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])CO.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])CO.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N2NaO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204034
Record name Desacetylcephalothin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desacetylcephalothin sodium

CAS RN

5547-29-5
Record name Desacetylcephalothin sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005547295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desacetylcephalothin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Desacetylcephalothin Sodium compare to Cephalothin in terms of pharmacokinetics in neonates?

A: Desacetylcephalothin Sodium (DACET) is a metabolite of Cephalothin. Research has shown that both Cephalothin and DACET exhibit prolonged half-lives and delayed urinary excretion in neonates compared to older children. [] This suggests that dosage regimens may need to be adjusted in neonates to account for these differences in pharmacokinetics. Interestingly, the amount of DACET excreted in urine was found to be higher in neonates than in older children, and DACET also exhibited a longer half-life in neonates. [] This highlights the importance of understanding the specific metabolic pathways and excretion profiles of both the parent drug and its metabolites in different age groups.

Q2: Can High Pressure Liquid Chromatography (HPLC) be used to study the pharmacokinetics of Cephalothin and its metabolite DACET?

A: Yes, HPLC is a valuable tool for studying the pharmacokinetics of Cephalothin and DACET, especially in neonates and children. [] HPLC offers several advantages over traditional bioassays, including:

  • Smaller sample volumes: HPLC requires significantly smaller plasma volumes (50 μl) compared to bioassays (200 μl), which is particularly beneficial in pediatric studies. []
  • Faster analysis: HPLC provides results much faster (20 minutes) compared to the longer turnaround time of bioassays (18-20 hours). []
  • Metabolite detection: HPLC can detect and quantify metabolites like DACET, providing a more complete picture of drug metabolism. []
  • Simultaneous analysis: HPLC allows for the simultaneous measurement of multiple antibiotics, streamlining the analysis process. []

Q3: Beyond its role as a metabolite of Cephalothin, does DACET have other applications in scientific research?

A: While DACET is primarily recognized as a metabolite of Cephalothin, researchers have also explored its fluorescence properties. Studies have investigated the fluorescence decays of DACET in various solvent mixtures, comparing it to compounds like 4-(dimethylamino)benzonitrile. [] This research contributes to a deeper understanding of excited-state dynamics and intramolecular charge transfer phenomena, which are fundamental concepts in photochemistry and materials science.

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